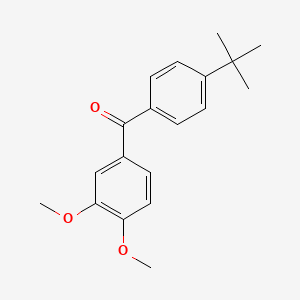

4-叔丁基-3',4'-二甲氧基二苯甲酮

描述

Synthesis Analysis

The synthesis of compounds related to 4-Tert-butyl-3',4'-dimethoxybenzophenone involves various strategies. For instance, an aromatic bishalide containing tert-butyl groups was synthesized through the reaction of tert-butylisophthaloyl chloride with fluorobenzene, which could be polymerized to form poly(arylene ether ketone)s . Another related synthesis involves the use of tert-butyl nitrite as a nitrosation reagent and oxidant in the Pd(ii)-catalyzed decarboxylative acylation of anilines with α-oxocarboxylic acids to produce 2-aminobenzophenones . These methods could potentially be adapted for the synthesis of 4-Tert-butyl-3',4'-dimethoxybenzophenone by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds with tert-butyl and methoxy groups has been characterized in several studies. For example, the crystal structure of a related compound, 1,4-bis(4-phthalimidophenoxy)-2,5-di-tert-butylbenzene, shows strong intermolecular interactions and good packing ability . Another study on 5-tert-butyl-2-hydroxy-1,3-phenylene-bis(phenylmethanone) reveals non-coplanar benzene rings and an intramolecular O–H···O hydrogen bond, which could be relevant for understanding the structure of 4-Tert-butyl-3',4'-dimethoxybenzophenone .

Chemical Reactions Analysis

The chemical reactivity of tert-butyl and methoxy substituted compounds includes various reactions. For instance, 3,5-di-tert-butyl-4-hydroxybenzoic acid was synthesized from 2,6-di-tert-butyl-4-methylphenol through bromination and subsequent oxidation . The mechanism of hydroperoxide decomposition by a cyclic phosphite derived from tert-butyl groups has also been studied, indicating the potential antioxidant activity of such compounds .

Physical and Chemical Properties Analysis

The introduction of tert-butyl side groups in polyimides results in low dielectric constants, low moisture absorption, excellent solubility, and high glass transition temperatures . Similarly, the presence of tert-butyl groups in poly(arylene ether ketone)s affects their physical, thermal, mechanical, and adhesion properties . These findings suggest that 4-Tert-butyl-3',4'-dimethoxybenzophenone may also exhibit unique physical and chemical properties due to the presence of tert-butyl and methoxy groups.

科学研究应用

催化氢硼化

4-叔丁基-3',4'-二甲氧基二苯甲酮凭借其结构成分,在氢硼化等催化过程中具有相关性。例如,通过使用庞大的二氧杂硼环衍生物促进了烯烃的催化氢硼化,突出了庞大的叔丁基基团在提高反应效率和产物选择性中的重要性 (Hunter 等,2011)。

四核和五核化合物的合成和磁性

该化合物还在合成复杂的分子结构中发挥作用,例如稀土金属的四核和五核化合物。这些化合物表现出独特的磁性,这对于材料科学和磁性应用的进步至关重要 (Yadav 等,2015)。

聚酰胺的开发

在聚合物科学中,与 4-叔丁基-3',4'-二甲氧基二苯甲酮在结构上相似的 4-叔丁基邻苯二酚的衍生物用于合成具有出色热稳定性和溶解性的聚酰胺。由于其高玻璃化转变温度和耐热降解性,这些材料在先进工程和电子领域具有潜在应用 (Hsiao 等,2000)。

聚烯烃弹性体的抗氧化行为

接枝了源自与 4-叔丁基-3',4'-二甲氧基二苯甲酮在结构上相关的化合物的未饱和受阻苯酚酯的聚烯烃弹性体的抗氧化行为证明了该化合物在提高聚合物材料的热稳定性和寿命方面的潜力。这项研究强调了酚类结构在开发先进抗氧化剂系统中的重要性 (Manteghi 等,2016)。

属性

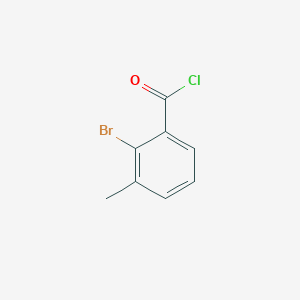

IUPAC Name |

(4-tert-butylphenyl)-(3,4-dimethoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O3/c1-19(2,3)15-9-6-13(7-10-15)18(20)14-8-11-16(21-4)17(12-14)22-5/h6-12H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNELAVICYRMCTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40558636 | |

| Record name | (4-tert-Butylphenyl)(3,4-dimethoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40558636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Tert-butyl-3',4'-dimethoxybenzophenone | |

CAS RN |

116412-95-4 | |

| Record name | (4-tert-Butylphenyl)(3,4-dimethoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40558636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Bromo-1H-imidazo[4,5-c]pyridine](/img/structure/B1339862.png)

![3-Methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1339864.png)

![(3aS,4S,6aR)-5-(tert-butoxycarbonyl)-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole-4-carboxylic acid](/img/structure/B1339867.png)

![2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid](/img/structure/B1339880.png)

![3-[(2,3-Dimethylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1339894.png)